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Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride -

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride

Catalog Number: EVT-8367822
CAS Number:
Molecular Formula: C42H26Cl2N8Ru
Molecular Weight: 814.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride is a coordination complex featuring ruthenium as the central metal ion, coordinated by two 1,10-phenanthroline ligands and one dipyridophenazine ligand. This compound is notable for its photophysical properties and potential applications in fields such as photodynamic therapy and cellular imaging.

Source: The compound can be synthesized through various methods involving the coordination of ruthenium with the aforementioned ligands. It is classified as a ruthenium(II) complex, which is characterized by its unique electronic structure and luminescent properties.

Synthesis Analysis

The synthesis of bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride typically involves the following methods:

  1. Ligand Preparation: The ligands 1,10-phenanthroline and dipyridophenazine are synthesized or purchased from chemical suppliers.
  2. Complex Formation: Ruthenium dichloride is reacted with the prepared ligands in a suitable solvent, often under controlled temperature and inert atmosphere conditions to prevent oxidation.
  3. Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to isolate the desired product.

Technical details regarding the reaction conditions, such as temperature, time, and solvent choice, significantly influence the yield and purity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride exhibits a pseudo-octahedral geometry around the ruthenium center:

  • Ruthenium Coordination: The ruthenium ion coordinates with two nitrogen atoms from each of the 1,10-phenanthroline ligands and one nitrogen atom from the dipyridophenazine ligand.
  • Bond Angles and Distances: The bond lengths between ruthenium and nitrogen typically range from 2.0 to 2.1 Å, indicative of strong metal-ligand interactions.

Data from crystallographic studies reveal that this complex exhibits significant π-π stacking interactions between the aromatic rings of the ligands, contributing to its stability and photophysical properties .

Chemical Reactions Analysis

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride undergoes various chemical reactions:

  1. Redox Reactions: The complex can participate in redox processes where it can be reduced to form lower oxidation state complexes.
  2. Photochemical Reactions: Upon irradiation with light, it can undergo excited-state reactions leading to energy transfer processes or electron transfer mechanisms that are valuable in photodynamic therapy applications.

The technical details of these reactions involve monitoring changes in absorbance and emission spectra using spectroscopic techniques .

Mechanism of Action

The mechanism of action for bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride primarily revolves around its ability to generate reactive oxygen species upon light activation:

  • Excitation: When exposed to light, the complex absorbs photons leading to electronic excitation.
  • Energy Transfer: This excited state can transfer energy to surrounding molecular oxygen, producing singlet oxygen species that are cytotoxic to cancer cells.

Data suggest that this mechanism underlies its potential use in targeted cancer therapies where localized treatment minimizes damage to surrounding healthy tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light which can induce decomposition.
  • Luminescence: Exhibits strong luminescence properties with emission maxima typically observed around 600 nm when excited at appropriate wavelengths.

Relevant analyses include UV-visible spectroscopy for absorbance characteristics and photoluminescence spectroscopy for emission profiles .

Applications

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride has several scientific applications:

  1. Photodynamic Therapy: Utilized for its ability to generate reactive oxygen species upon light activation for cancer treatment.
  2. Cellular Imaging: Employed in biological imaging due to its luminescent properties, allowing for visualization of cellular processes.
  3. Chemical Sensors: Investigated for use in sensors due to its ability to undergo specific chemical reactions that can be monitored optically.

These applications highlight the compound's versatility in both fundamental research and practical biomedical uses .

Antimicrobial Mechanisms of Action

DNA-Targeted Bactericidal Activity in Gram-Positive vs. Gram-Negative Pathogens

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium(II) complexes exhibit potent bactericidal activity primarily through DNA intercalation. The dipyridophenazine (dppz) ligand enables deep insertion into bacterial DNA base pairs, disrupting replication and transcription. This mechanism shows significant differential efficacy between Gram-positive and Gram-negative bacteria:

  • Gram-positive bacteria (e.g., Bacillus subtilis) exhibit exceptional susceptibility due to the absence of an outer membrane. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for ruthenium complexes against Bacillus subtilis are comparable to tetracycline, with MBC values as low as 8 µM observed in standardized susceptibility assays [1].
  • Gram-negative bacteria (e.g., Escherichia coli) demonstrate reduced susceptibility due to the permeability barrier of the lipopolysaccharide-rich outer membrane. Efflux pumps further diminish intracellular accumulation of ruthenium complexes, requiring significantly higher concentrations (>128 µM) to achieve bactericidal effects [1] [6].

Confocal microscopy studies confirm preferential localization of ruthenium complexes within the nucleoid region of Gram-positive bacteria, correlating with rapid DNA damage and cell death [1].

Table 1: Comparative Antimicrobial Activity Against Model Pathogens

Bacterial StrainGram ClassificationMIC (µM)MBC (µM)
Bacillus subtilisPositive4–88–16
Escherichia coliNegative>128>256

Enantiomer-Specific Binding Affinity and Bactericidal Selectivity

The chiral nature of ruthenium(II) polypyridyl complexes results in enantiomer-dependent antimicrobial activity. The Δ-enantiomer of [ruthenium(1,10-phenanthroline)₂(dipyridophenazine)]²⁺ exhibits:

  • 2-fold higher DNA binding affinity compared to the Λ-enantiomer, confirmed through emission spectroscopy and DNA viscosity measurements [1].
  • Enhanced bactericidal potency against Bacillus subtilis, with Δ-enantiomer MIC values (4 µM) half those of the Λ-enantiomer (8 µM). This selectivity arises from stereoselective recognition of right-handed B-DNA helices, optimizing dppz intercalation geometry [1].
  • Chiral discrimination in cellular uptake, where the Δ-enantiomer achieves higher intracellular concentrations in bacterial cells, as quantified via atomic absorption spectroscopy [1].

The enantioselectivity underscores the critical role of three-dimensional complex geometry in biological targeting.

Comparative Efficacy Against Multidrug-Resistant Bacterial Strains

Ruthenium complexes retain activity against clinically relevant multidrug-resistant (MDR) pathogens through target-specific DNA intercalation:

  • Overcoming enzymatic resistance: Unlike β-lactam or aminoglycoside antibiotics, DNA intercalators evade hydrolytic enzyme-based degradation. Studies demonstrate equivalent MIC values for ruthenium complexes against methicillin-resistant Staphylococcus aureus (MRSA) and wild-type strains [2].
  • Bypassing efflux mechanisms: While Gram-negative efflux systems reduce susceptibility, photodynamic activation of ruthenium complexes generates reactive species that overwhelm efflux capacity. Photoirradiated complexes show 16–39-fold enhanced cytotoxicity against MDR Pseudomonas aeruginosa [2].
  • Activity against persistent phenotypes: The DNA-disrupting mechanism effectively targets dormant persister cells of Mycobacterium tuberculosis, achieving >99% killing at 10 µM concentrations in hypoxic environments [6].

Role of DNA Intercalation in Mitigating Resistance Development

The DNA intercalation mechanism presents a high barrier to resistance development:

  • Low mutation frequency: Bacterial serial passage assays under sub-MIC ruthenium complex exposure show no significant MIC elevation over 20 generations, contrasting with rapid resistance development to ciprofloxacin and rifampin [5].
  • Multi-target engagement: Intercalation disrupts DNA replication, transcription, and repair machinery simultaneously. This polypharmacological effect prevents single-point mutations from conferring resistance [2] [5].
  • Suppression of resistance gene transfer: Ruthenium complexes inhibit plasmid conjugation by 87% in Escherichia coli matings, attributed to DNA topology disruption that impedes pilus assembly genes [5].

Molecular dynamics simulations confirm that dppz intercalation induces DNA helix elongation and rigidity, preventing recruitment of excision repair complexes to damaged sites [5].

Synergistic Interactions with Conventional Antibiotics

Ruthenium complexes enhance conventional antibiotic efficacy through synergistic mechanisms:

  • Membrane permeabilization: Sub-inhibitory concentrations of ruthenium complexes increase cell envelope permeability in Gram-negative bacteria, potentiating β-lactams. Combination with ampicillin reduces Escherichia coli MIC by 32-fold [6].
  • Efflux pump inhibition: Complexes restore tetracycline susceptibility in TetK-expressing Staphylococcus aureus by disrupting proton motive force-dependent efflux, demonstrated via ethidium bromide accumulation assays [6].
  • Reactive oxygen species (ROS) amplification: Photoactivated ruthenium complexes generate singlet oxygen that oxidizes antibiotic-degrading enzymes. Combined with ciprofloxacin, this reduces persister cell populations by 3-log units [2].

Table 2: Synergistic Interactions with Conventional Antibiotics

Antibiotic ClassBacterial PathogenFold MIC ReductionMechanistic Basis
β-lactamsEscherichia coli32×Outer membrane permeabilization
TetracyclinesMRSA64×Efflux pump inhibition
FluoroquinolonesPseudomonas aeruginosa128×ROS-mediated enzyme inactivation

Properties

Product Name

Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride

IUPAC Name

1,10-phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride

Molecular Formula

C42H26Cl2N8Ru

Molecular Weight

814.7 g/mol

InChI

InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q3*-2;;;+8/p-2

InChI Key

DGRYOIGUEIIQFV-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8]

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8]

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